硬脂基三硅氧烷

描述

Stearyl trisiloxane is a type of organosilicone compound . It is a product of condensed ethylene oxide and water, and can have various derivatives and functions . It is broadly utilized in cosmetic products as surfactants, emulsifiers, cleansing agents, humectants, and skin conditioners .

Synthesis Analysis

The synthesis of stearyl trisiloxane and similar compounds is achieved by hydrosilylation of monomeric ethoxylate monomethyl ether starting reagents . Pure hexa- and nona-ethylene glycols are produced by condensation of smaller oligomers .

Molecular Structure Analysis

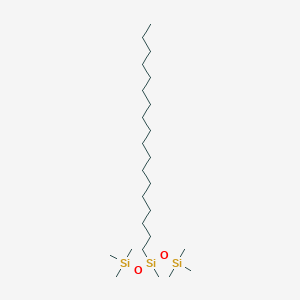

The molecular formula of stearyl trisiloxane is C25H58O2Si3 . The exact mass is 474.37446069 g/mol . The structure of stearyl trisiloxane is characterized by 1H-NMR, 13C-NMR, and 29Si-NMR spectroscopy .

Physical And Chemical Properties Analysis

Stearyl trisiloxane has a molecular weight of 475.0 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 21 . The topological polar surface area is 18.5 Ų . The heavy atom count is 30 .

科学研究应用

Surfactant

Stearyl trisiloxane is a type of silicone surfactant . Surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid. Silicone surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, and foaming .

Synthesis of Other Compounds

Stearyl trisiloxane can be used in the synthesis of other compounds. For instance, the trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5 -heptamethyltrisiloxane) (TS-EO12) was successfully synthesized by a hydrosilylation reaction in the presence of Karstedt catalyst .

Agricultural Synergism

Silicone surfactants, including Stearyl trisiloxane, have demonstrated enormous potential in agricultural synergism . They can enhance the effectiveness of agricultural chemicals, improving their spread and coverage on plant surfaces.

Drug Delivery

Silicone surfactants are being explored for their potential in drug delivery systems . Their unique properties can enhance the solubility and bioavailability of drugs, making them effective carriers for various pharmaceuticals.

Mineral Flotation

In the mining industry, silicone surfactants can be used in mineral flotation processes . They can help to separate valuable minerals from their ores, improving the efficiency and effectiveness of mineral extraction.

Enhanced Oil Recovery

Silicone surfactants have applications in enhanced oil recovery . They can reduce the surface tension between oil and water, making it easier to extract oil from reservoirs.

Separation and Extraction

Silicone surfactants can be used in various separation and extraction processes . Their ability to reduce surface tension can improve the efficiency of these processes in various industries.

Foam Fire-Fighting

Silicone surfactants, including Stearyl trisiloxane, can be used in foam fire-fighting . They can help to produce stable and long-lasting foam, which is effective in suppressing fires.

作用机制

Target of Action

Stearyl trisiloxane is a type of nonionic surfactant . It is considered exceptional due to its extraordinary wetting ability . These so-called ‘superspreaders’ have been the focus of research in interfacial phenomena for years . The primary targets of stearyl trisiloxane are hydrophobic surfaces, where it enhances wetting .

Mode of Action

Stearyl trisiloxane acts by spreading and wetting on hydrophobic surfaces . It is more efficient than conventional surfactants . The hydrophobicity of the surface is a crucial factor for the spreading phenomenon .

Biochemical Pathways

It is known that its function is related to its structure as a trisiloxane, which gives it unique properties compared to other surfactants .

Result of Action

The result of stearyl trisiloxane’s action is enhanced wetting and spreading on hydrophobic surfaces . This can improve the performance of products such as cosmetics and cleaning agents by allowing them to spread more evenly and penetrate more deeply.

Action Environment

Environmental factors can influence the action, efficacy, and stability of stearyl trisiloxane. For example, the pH of the solution to which it is added can affect its wetting ability . Long-term effects of the water environment on trisiloxane wetting ability are also being investigated .

属性

IUPAC Name |

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIHETNVSHUZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H58O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168238 | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stearyl trisiloxane | |

CAS RN |

167160-55-6 | |

| Record name | Stearyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)